Asterric acid

Vue d'ensemble

Description

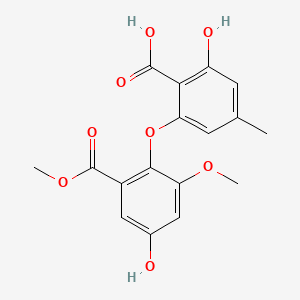

L'acide asterrinique est un métabolite fongique isolé pour la première fois du champignon Aspergillus terreus. Il est connu pour sa capacité à inhiber la liaison de l'endotheline et a fait l'objet de recherches en raison de ses propriétés anti-angiogéniques potentielles . La formule chimique de l'acide asterrinique est C17H16O8, et il est classé comme un composé phénolique.

Méthodes De Préparation

L'acide asterrinique peut être synthétisé par diverses voies chimiques. Une méthode courante implique l'extraction à partir de cultures fongiques, en particulier à partir d'Aspergillus terreus. Le processus comprend généralement les étapes suivantes :

Culture : Le champignon est cultivé dans des conditions contrôlées pour produire le métabolite.

Extraction : La biomasse fongique est récoltée et extraite à l'aide de solvants organiques tels que le méthanol ou l'acétate d'éthyle.

Analyse Des Réactions Chimiques

L'acide asterrinique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acide asterrinique peut être oxydé pour former divers dérivés. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent convertir l'acide asterrinique en ses alcools correspondants à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : L'acide asterrinique peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former des esters et des éthers.

Applications De Recherche Scientifique

Biological Activities

Asterric acid exhibits a range of biological activities that make it a compound of interest in various fields:

- Acetylcholinesterase Inhibition : Recent studies have identified this compound as a selective inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The derivatives of this compound showed moderate AChE inhibitory activity, with IC50 values indicating their potential as therapeutic agents for neurodegenerative diseases . The molecular docking studies suggested that these compounds interact with the active sites of AChE, which could lead to the development of more effective drugs .

- Antimicrobial Properties : this compound derivatives have demonstrated in vitro antibacterial and antifungal activities. Research on Antarctic fungi has revealed that these derivatives possess significant antibacterial properties against various pathogens . This suggests potential applications in developing new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : Some studies have reported that this compound derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds isolated from fungal sources have shown promising results in inhibiting the growth of cancer cells, positioning this compound as a candidate for anticancer drug development .

Case Studies and Research Findings

-

Acetylcholinesterase Inhibitory Activity :

- A study isolated this compound from the endophytic fungus Talaromyces aurantiacus and evaluated its AChE inhibitory activity. The results indicated that this compound and its derivatives could serve as precursors for developing new AChE inhibitors, potentially leading to effective treatments for Alzheimer's disease .

- Antimicrobial Activity :

- Cytotoxic Effects :

Data Table: Summary of Biological Activities

| Activity Type | Compound | Source | Mechanism/Effect |

|---|---|---|---|

| AChE Inhibition | This compound | Talaromyces aurantiacus | Moderate inhibition (IC50 values ranging from 20.1 to 66.7 μM) |

| Antibacterial Activity | This compound Derivatives | Antarctic Fungi | Significant antibacterial activity against pathogens |

| Cytotoxicity | This compound Derivatives | Various Cancer Cell Lines | Inhibition of cancer cell growth |

Mécanisme D'action

Asterric acid exerts its effects primarily by inhibiting endothelin binding. Endothelins are peptides that play a crucial role in vasoconstriction and blood pressure regulation. By inhibiting endothelin binding, this compound can potentially modulate vascular functions and reduce angiogenesis. The molecular targets of this compound include endothelin receptors, and its mechanism involves the disruption of endothelin-receptor interactions .

Comparaison Avec Des Composés Similaires

L'acide asterrinique est unique en raison de son action inhibitrice spécifique sur la liaison de l'endotheline. Des composés similaires comprennent :

Asterrate de méthyle : Un dérivé de l'acide asterrinique avec des activités biologiques similaires.

Asterrate d'éthyle : Un autre dérivé avec des applications thérapeutiques potentielles.

Émodine : Un composé phénolique ayant des propriétés anti-inflammatoires et anticancéreuses.

Physcione : Connu pour ses activités antimicrobiennes et anticancéreuses.

Chrysophanol : Exhibe des effets anti-inflammatoires et anticancéreux.

L'acide asterrinique se distingue par son inhibition spécifique de la liaison de l'endotheline, ce qui en fait un composé précieux en biologie vasculaire et en recherche sur l'angiogenèse.

Activité Biologique

Asterric acid, a compound derived from certain fungi, particularly Talaromyces aurantiacus, has garnered attention for its biological activities, especially as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a diphenyl ether with the molecular formula and a molecular weight of 348.3 g/mol. Its structure features multiple substitutions on the aromatic rings, which are crucial for its biological activity .

The primary biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can potentially enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD).

Inhibition Studies

Research has shown that this compound and its derivatives exhibit selective AChE inhibitory activities with IC50 values ranging from 20.1 to 66.7 μM. The interaction occurs at both the active catalytic site and the peripheral anionic site of AChE, suggesting a dual mechanism of action .

Case Studies and Experimental Data

- In Vitro Studies : A study isolated several metabolites from Talaromyces aurantiacus, including this compound. The metabolites were tested for their AChE inhibitory effects, revealing significant potential as therapeutic agents against AD .

- Structural Analysis : Molecular docking studies indicated that specific structural features of this compound contribute to its binding affinity for AChE, highlighting the importance of esterification at position 8 in enhancing bioactivity .

- Analog Studies : Over 50 analogs of this compound have been identified in nature, each exhibiting varying degrees of biological activity. These analogs provide insights into structure-activity relationships that could inform drug design .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKVHFNTYHPEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206405 | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-64-0 | |

| Record name | Asterric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 577-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTERRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q23XL4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.